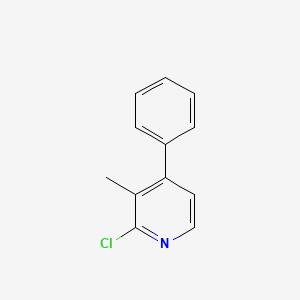

2-Chloro-3-methyl-4-phenylpyridine

Description

Overview of Pyridine (B92270) Heterocycles in Organic Chemistry and Advanced Materials Science

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of organic chemistry. prepchem.comgoogle.com Its structure is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. acs.org This substitution has profound effects on the molecule's electronic properties, making it more basic than benzene and susceptible to both electrophilic and nucleophilic substitution reactions. prepchem.com The lone pair of electrons on the nitrogen atom is not part of the aromatic pi system and is responsible for its basicity. acs.org

The pyridine scaffold is a privileged structure found in numerous natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (vitamin B3). nih.gov Beyond its biological significance, pyridine and its derivatives are integral to materials science, where they are used in the development of functional nanomaterials and as ligands for organometallic catalysts. rsc.org Their ability to coordinate with metal ions has led to their use in various catalytic systems and in the formation of advanced materials with specific electronic and optical properties.

Significance of Substituted Pyridine Scaffolds in Modern Synthetic Chemistry

The true versatility of pyridine chemistry lies in the diverse array of substituted pyridine scaffolds. google.com The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of its chemical and physical properties, leading to a vast library of compounds with tailored applications. google.compatsnap.com Highly substituted pyridines are found in many biologically active natural products and therapeutics. google.com

Synthetic chemists have developed numerous methods for the de novo synthesis of substituted pyridines, as well as for the functionalization of the pre-formed pyridine ring. google.comgoogle.com These methods include condensation reactions, cyclization reactions, and cross-coupling reactions, which enable the precise installation of substituents at desired positions. google.com The ability to create polysubstituted pyridines is crucial for drug discovery, as the nature and position of these substituents can dramatically influence a molecule's biological activity. patsnap.com

Contextualizing 2-Chloro-3-methyl-4-phenylpyridine within the Landscape of Halogenated and Phenyl-Substituted Pyridines

This compound belongs to the class of halogenated and phenyl-substituted pyridines, a group of compounds with significant utility in synthetic chemistry. The chlorine atom at the 2-position is a particularly useful functional handle. Halogenated pyridines, especially chloropyridines, are valuable precursors for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable example of the reactivity of this compound is its use in a Stille coupling reaction. In a documented synthesis of immunomodulatory compounds, this compound was reacted with hexabutyldistannane (B1337062) in the presence of a palladium catalyst to replace the chloro group with a tributylstannyl group. prepchem.com This transformation highlights the utility of the chloro substituent as a site for further molecular elaboration.

Chemical and Physical Properties

Below is a table summarizing the known physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 101875-77-8 |

| Molecular Formula | C₁₂H₁₀ClN |

| Molecular Weight | 203.67 g/mol |

| IUPAC Name | This compound |

| Purity | Typically available at ≥95% |

| SMILES | CC1=C(C(=NC=C1)Cl)C2=CC=CC=C2 |

| InChI | InChI=1S/C12H10ClN/c1-9-7-8-14-12(13)11(9)10-5-3-2-4-6-10/h2-8H,1H3 |

Data sourced from commercial supplier information.

Spectroscopic Data of Related Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | Reference |

| 2-Phenylpyridine (B120327) | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H) | rsc.org |

| 3-Methyl-2-phenylpyridine (B78825) | 8.50 (d, J = 4.8 Hz, 1H), 7.65-7.55 (m, 2H), 7.45-7.30 (m, 4H), 7.20-7.15 (m, 1H), 2.40 (s, 3H) | Inferred from similar compounds |

| 2-Chloro-5-methylpyridine | 8.18 (d, J=2.5 Hz, 1H), 7.45 (dd, J=8.5, 2.5 Hz, 1H), 7.13 (d, J=8.5 Hz, 1H), 2.27 (s, 3H) | chemicalbook.com |

This comparative data can aid in the structural elucidation and quality control of this compound and its derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

2-chloro-3-methyl-4-phenylpyridine |

InChI |

InChI=1S/C12H10ClN/c1-9-11(7-8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

PYXULNRLPKZQID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 2 Chloro 3 Methyl 4 Phenylpyridine

Established Synthetic Routes to Polysubstituted Pyridines

Pyridine (B92270) Ring Construction Approaches from Functionalized Precursors

Building the pyridine ring from the ground up allows for precise control over the substitution pattern. These methods often involve the condensation of carbonyl compounds and an amine source, forming the heterocyclic core in one or more steps. nih.govacsgcipr.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. bohrium.com These reactions are prized for their atom economy and operational simplicity, making them a green approach to complex molecule synthesis. acsgcipr.orgbohrium.com

One of the most classic MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis , first reported in 1881. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgtaylorfrancis.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. wikipedia.org

Another pivotal approach is the Bohlmann-Rahtz pyridine synthesis , which generates 2,3,6-trisubstituted pyridines. wikipedia.orgjk-sci.com This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. wikipedia.org Subsequent heat-induced cyclodehydration yields the substituted pyridine. wikipedia.orgresearchgate.net Modifications to this method, such as using acetic acid or ion-exchange resins, allow the reaction to proceed in a single step under milder conditions, broadening its applicability. organic-chemistry.orgthieme-connect.com

The Guareschi-Thorpe reaction provides another route to functionalized pyridines, specifically hydroxy-cyanopyridines, through the condensation of 1,3-dicarbonyl compounds with cyanoacetamide and a nitrogen source like ammonium carbonate. nih.gov

These MCRs offer a modular approach to pyridine synthesis, where varying the individual components can lead to a diverse library of substituted pyridines. bohrium.comcore.ac.uk

Table 1: Overview of Key Multi-component Pyridine Syntheses

| Reaction Name | Reactants | Key Features |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Forms 1,4-dihydropyridine intermediate; requires subsequent oxidation. wikipedia.orgtaylorfrancis.com |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Two-step (condensation then cyclodehydration) or one-pot modifications exist. wikipedia.orgorganic-chemistry.org |

| Guareschi-Thorpe Synthesis | 1,3-Dicarbonyl, Cyanoacetamide, Ammonium Carbonate | Efficient for producing hydroxy-cyanopyridines. nih.gov |

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation, where the subsequent reaction is a consequence of the functionality generated in the previous step. These sequences are highly efficient for building molecular complexity from simple starting materials. nih.gov

A notable example involves a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime. This initial step generates a 3-azatriene intermediate, which then undergoes a thermal 6π-electrocyclization and subsequent air oxidation to furnish the highly substituted pyridine ring. nih.govorganic-chemistry.org This method is valued for its modularity and tolerance of a wide range of functional groups under neutral conditions. nih.govorganic-chemistry.org

Another innovative cascade approach begins with a [1+5] cycloaddition between an isonitrile and an N-formylmethyl-substituted enamide. acs.orgnih.gov This is followed by an aerobic oxidative aromatization and acyl transfer, leading to densely functionalized pyridines. acs.orgnih.gov Such strategies highlight the power of cascade reactions to rapidly construct complex heterocyclic systems. organic-chemistry.org

The condensation of 1,5-dicarbonyl compounds with a nitrogen source, such as ammonia or hydroxylamine (B1172632), is a fundamental and direct method for forming the pyridine ring. baranlab.orgyoutube.com The initial reaction forms a dihydropyridine intermediate, which must then be aromatized, often through oxidation, to yield the final pyridine product. baranlab.orgchegg.com Using hydroxylamine can circumvent the need for a separate oxidation step, as the intermediate dehydrates to form the aromatic ring directly. baranlab.org

A versatile strategy to access the required 1,5-dicarbonyl precursors involves the cross-metathesis of olefins. This allows for the rapid and efficient synthesis of α,β-unsaturated 1,5-dicarbonyl compounds, which can then be cyclized to pyridines with diverse substitution patterns. organic-chemistry.orgresearchgate.net

Enones also serve as critical building blocks in pyridine synthesis. For instance, in modifications of the Bohlmann-Rahtz synthesis, enamines react with enones in the presence of an acid catalyst to construct the pyridine core. baranlab.orgresearchgate.net Additionally, base-promoted reactions of 1-arylethylamines with ynones proceed through an enaminone intermediate, which undergoes intramolecular condensation to yield polysubstituted pyridines. researchgate.net

Oxidative cyclization is a powerful strategy where the ring-closing step is accompanied by an oxidation event, often leading directly to the aromatic heterocycle. nih.gov These reactions can be facilitated by various reagents and conditions, including metal catalysts or iodine-based systems. mdpi.comrsc.orgacs.org

For example, a silver-mediated C-H/N-H oxidative cross-coupling between 2-aminopyridines and terminal alkynes has been developed to construct imidazo[1,2-a]pyridines, a related fused pyridine system. rsc.org In other systems, iodine is used to promote the oxidative cyclization of intermediates formed from the reaction of hydrazones, leading to triazolopyridines. mdpi.comrsc.org While not forming a simple pyridine directly, these methods demonstrate the principle of using an oxidant to drive the final aromatizing cyclization step in the synthesis of pyridine-containing fused systems. nih.gov

Site-Specific Functionalization of Pre-existing Pyridine Nuclei

An alternative to de novo synthesis is the modification of an already-formed pyridine ring. This approach is particularly useful for late-stage functionalization or when the desired pyridine core is readily available. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack but challenging for electrophilic substitution. rsc.orgnih.gov

To synthesize a molecule like 2-Chloro-3-methyl-4-phenylpyridine, one might start with a precursor such as 3-amino-4-phenylpyridine. The amino group can be converted to a chloro group via a Sandmeyer-type reaction. However, a more common and direct method for introducing a chlorine atom at the 2-position is the chlorination of a corresponding 2-pyridone (the keto tautomer of 2-hydroxypyridine) using a chlorinating agent like phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride (C₆H₅POCl₂). prepchem.com

Introducing the phenyl group at the 4-position can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which pairs a pyridine halide (or triflate) with a phenylboronic acid. nih.gov Conversely, direct C-H functionalization methods are emerging as a powerful tool to forge C-C bonds without pre-functionalization of the pyridine ring, often using transition metal catalysts to selectively activate a specific C-H bond for coupling. rsc.orgnih.gov For example, palladium-catalyzed decarboxylative arylation of pyridine N-oxides has been used to introduce aryl groups at the C2 position. nih.gov Selective functionalization at the 4-position can be achieved by converting the pyridine into a phosphonium (B103445) salt, which then acts as a handle for subsequent cross-coupling reactions. thieme-connect.deacs.org

A patented method describes the synthesis of 3-amino-2-chloro-4-phenylpyridine by first preparing 3-amino-2,6-dichloro-4-phenylpyridine and then selectively removing the chlorine at the 6-position via catalytic hydrogenation. google.com This highlights how a combination of ring functionalization and defunctionalization steps can be strategically employed.

Table 2: Common Reagents for Pyridine Functionalization

| Transformation | Reagent(s) | Position(s) Targeted |

| Hydroxypyridine to Chloropyridine | POCl₃, PCl₅, C₆H₅POCl₂ | 2 or 4 |

| Aryl Group Introduction (Cross-Coupling) | Phenylboronic Acid, Pd catalyst | 2, 3, or 4 (depends on halide position) |

| C-H Arylation | Arylating agent, Transition metal catalyst (e.g., Pd, Ru) | Often C2 or site-directed |

| Selective Dechlorination | H₂, Pd/C | Removes specific chloro groups |

Directed Halogenation and Chlorination Techniques

The introduction of a chlorine atom at a specific position on the pyridine ring is a significant challenge due to the electron-deficient nature of the heterocycle, which makes it less reactive toward typical electrophilic aromatic substitution. nih.gov Consequently, reactions often require harsh conditions and can result in mixtures of regioisomers. chemrxiv.orgnih.gov To overcome these limitations, several directed strategies have been developed.

One common approach is a metalation-halogenation sequence, which often requires a directing group on the pyridine ring to reliably access specific positions, such as the 3-position. chemrxiv.orgnih.gov For chlorination at other sites, more advanced methods are necessary. The use of specially designed phosphine (B1218219) reagents offers a tunable method for halogenation. nih.gov In this technique, the pyridine is activated by forming a phosphonium salt, increasing its electrophilicity. chemrxiv.org The choice of phosphine ligand and the use of activators like Lewis or Brønsted acids can influence the efficiency and regioselectivity of the subsequent chlorination step, which uses a chloride source such as lithium chloride (LiCl). nih.govchemrxiv.org

A particularly innovative method involves the temporary transformation of the pyridine ring into a more reactive acyclic intermediate. This ring-opening, halogenation, and ring-closing sequence proceeds via Zincke imine intermediates, which undergo highly regioselective halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.orgnih.gov This strategy avoids the challenges of direct C-H functionalization on the unactivated pyridine core.

Table 1: Comparison of Pyridine Halogenation Strategies

| Method | Description | Advantages | Limitations | Citations |

| Electrophilic Aromatic Substitution | Direct reaction with elemental halides and strong acids at high temperatures. | 3-selective for some substrates. | Harsh conditions, limited scope, often produces regioisomeric mixtures. | chemrxiv.orgnih.gov |

| Metalation-Halogenation | Use of strong bases to deprotonate a specific C-H bond, followed by quenching with a halogen source. | Can be highly regioselective. | Often requires a directing group to access specific positions. | nih.govnih.gov |

| Designed Phosphine Reagents | Activation of pyridine with a phosphine to form a phosphonium salt, followed by displacement with a halide. | Tunable reactivity, applicable to complex molecules. | May require specific phosphine synthesis and optimization. | nih.govchemrxiv.org |

| Zincke Imine Intermediates | Ring-opening to an acyclic imine, followed by regioselective halogenation and ring-closing. | Highly regioselective, mild conditions. | Multi-step one-pot process. | chemrxiv.orgnih.gov |

Regioselective Alkylation and Arylation Reactions

Achieving the regioselective introduction of alkyl and aryl groups, such as the 3-methyl and 4-phenyl substituents of the target compound, is a central challenge in pyridine chemistry. rsc.org The direct C-H functionalization of pyridines often suffers from poor regioselectivity because multiple sites on the ring are susceptible to attack. rsc.org

To address this, strategies have been developed to enhance the electrophilicity of the pyridine ring by converting it into a pyridinium (B92312) salt; however, this can still result in a mixture of C-2 and C-4 substituted products. rsc.org More refined methods offer superior control. A transition-metal-free approach utilizes boron trifluoride etherate (BF₃·OEt₂) to mediate the C4-regioselective addition of Grignard or organozinc reagents to the pyridine ring, which is then aromatized in a subsequent oxidation step. acs.org This method shows good functional group tolerance and provides a valuable route to C4-arylated and alkylated pyridines. acs.org

Another technique for achieving C4-selectivity involves the use of a temporary blocking group. A simple maleate-derived group can be attached to the pyridine nitrogen, which effectively shields other positions and directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.gov For broader applications, an enzyme-mimic "pocket-type" urea (B33335) activation reagent has been reported to create a general platform for the C-4 functionalization of pyridines. rsc.orgrsc.orgnih.gov This system accommodates both ionic and radical nucleophiles, enabling highly regioselective alkylation and arylation on a wide scope of pyridine substrates. rsc.orgnih.gov

Table 2: Overview of Regioselective Functionalization Methods for Pyridines

| Method | Reagents/Strategy | Selectivity | Key Features | Citations |

| BF₃-Mediated Addition | BF₃·OEt₂, Grignard or organozinc reagents, followed by oxidative aromatization. | C4-selective. | Transition-metal-free, wide functional group tolerance. | acs.org |

| Blocking Group Strategy | Maleate-derived blocking group at the nitrogen atom. | C4-selective. | Enables Minisci-type alkylation with high regiocontrol. | nih.gov |

| Urea-Activated Platform | Enzyme-mimic pocket-type urea activation reagent. | C4-selective. | General platform for both ionic and radical nucleophiles (alkylation and arylation). | rsc.orgrsc.orgnih.gov |

Novel and Emerging Synthetic Approaches Relevant to this compound Derivatives

Beyond the functionalization of a pre-existing pyridine ring, modern synthetic chemistry also focuses on the construction of the pyridine scaffold itself using novel catalytic systems and sustainable practices.

Metal-Catalyzed Coupling Reactions for Pyridine Scaffold Assembly

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile tools for the construction and decoration of heterocyclic scaffolds, including pyridines. ethernet.edu.etnih.govmdpi.com These reactions are instrumental in forming the carbon-carbon bonds necessary to assemble the core structure of molecules like this compound.

Several named cross-coupling reactions are frequently employed:

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a robust method for forming C-C bonds. rsc.org It can be used to introduce aryl groups onto a pre-functionalized pyridine ring.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. mdpi.com It is particularly useful in multi-step syntheses where an alkyne is a precursor to further transformations in building the heterocyclic system. mdpi.com

Hiyama Coupling: This reaction involves the coupling of organosilanes with organohalides, often catalyzed by palladium. nih.gov Dual palladium/copper catalytic systems have been developed to improve the coupling of silyl-substituted pyridines under milder conditions. nih.gov

Direct C-H Arylation: Emerging as an attractive alternative to traditional cross-coupling, direct C-H arylation involves the palladium-catalyzed reaction of a C-H bond with an aryl halide. nih.gov For heterocycles like pyridine, the presence of the nitrogen atom can activate adjacent C-H bonds, enhancing both reactivity and regioselectivity. nih.gov

These methods provide a modular and tunable route to a vast array of substituted pyridine derivatives, allowing for the strategic assembly of the target scaffold from simpler building blocks. nih.gov

Sustainable and Green Chemistry Methodologies in Pyridine Synthesis

In line with the principles of green chemistry, significant effort has been directed toward developing more environmentally benign and sustainable methods for pyridine synthesis. ijarsct.co.incitedrive.com These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption compared to traditional methods. ijarsct.co.innih.gov

Key green strategies relevant to pyridine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically accelerate reaction times, often leading to higher yields and fewer by-products compared to conventional heating. ijarsct.co.inresearchgate.net

Solvent-Free and Solid-State Reactions: Conducting reactions without a solvent or in a solid state minimizes the use of volatile organic compounds, reducing waste and environmental impact. ijarsct.co.inresearchgate.net Mechanochemistry, which uses mechanical force to drive reactions, is an innovative solvent-free approach. ijarsct.co.in

Aqueous-Phase Reactions: Using water as a solvent is a key green chemistry principle. ethernet.edu.et Metal-free cyclization reactions in water have been developed for the rapid and efficient synthesis of related heterocyclic scaffolds like imidazo[1,2-a]pyridines. rsc.org

These sustainable methodologies are becoming increasingly important in both academic research and industrial production, offering cleaner and more efficient pathways to valuable pyridine derivatives. citedrive.comnih.govresearcher.life

Reactivity and Advanced Chemical Transformations of 2 Chloro 3 Methyl 4 Phenylpyridine and Analogs

Nucleophilic Substitution Reactions on the Halogenated Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, a characteristic that is exacerbated by the presence of the electronegative chlorine atom. This electronic feature makes the 2- and 4-positions of the pyridine ring susceptible to nucleophilic attack. stackexchange.comquimicaorganica.org In 2-Chloro-3-methyl-4-phenylpyridine, the chlorine atom at the C-2 position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The general mechanism for nucleophilic aromatic substitution on a pyridine ring involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. nih.gov The stability of the anionic intermediate is key to the facility of these reactions. When the attack occurs at the C-2 or C-4 position, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.com

In the context of this compound, the chlorine at the C-2 position is readily displaced by a variety of nucleophiles. This reactivity is harnessed in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For instance, this compound has been shown to undergo Stille coupling with organostannanes and Suzuki coupling with boronic acids.

A documented example involves the reaction of this compound with hexabutyldistannane (B1337062) in the presence of a palladium catalyst, such as dichloro[bis(triphenylphosphoranyl)]palladium, and tetrakis(triphenylphosphine)palladium(0), to form the corresponding stannylated pyridine derivative. stackexchange.comnih.gov Similarly, it can be coupled with [4-(aminomethyl)phenyl]boronic acid hydrochloride using a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) to yield a more complex molecular structure. pearson.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Catalyst | Product Type |

|---|---|---|

| Hexabutyldistannane | Dichloro[bis(triphenylphosphoranyl)]palladium, Tetrakis(triphenylphosphine)palladium(0) | Stannylated Pyridine |

| [4-(aminomethyl)phenyl]boronic acid hydrochloride | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Aryl-substituted Pyridine |

The reactivity of halopyridines in nucleophilic substitution can be influenced by the nature of the halogen, with the general order of reactivity being I > Br > Cl > F, although this can vary depending on the nucleophile and reaction conditions. sci-hub.se

Electrophilic Substitution Patterns and Regioselectivity

In contrast to its high reactivity towards nucleophiles, the pyridine ring is deactivated towards electrophilic aromatic substitution. The nitrogen atom's electron-withdrawing inductive effect and its ability to be protonated or coordinate to Lewis acids under reaction conditions make the ring less susceptible to attack by electrophiles compared to benzene (B151609). quora.comwikipedia.org

When electrophilic substitution does occur, it preferentially takes place at the C-3 (or C-5) position. quora.comquora.com This regioselectivity can be explained by examining the stability of the cationic intermediates (sigma complexes) formed upon electrophilic attack. Attack at the C-2 or C-4 position results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.com In contrast, attack at the C-3 position avoids placing the positive charge on the nitrogen, leading to a more stable intermediate. quora.com

Oxidation and Reduction Pathways of the Pyridine Nucleus and Substituents

The pyridine nucleus and its substituents can undergo both oxidation and reduction, leading to a range of derivatives.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids. wikipedia.org The resulting N-oxide can be a useful intermediate, as it activates the C-2 and C-4 positions for both nucleophilic and electrophilic attack and can be subsequently deoxygenated. wikipedia.org The methyl group at the C-3 position could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although the pyridine ring itself is relatively resistant to oxidation.

Reduction: The pyridine ring can be reduced to piperidine (B6355638) or various dihydropyridine (B1217469) and tetrahydropyridine (B1245486) isomers. Catalytic hydrogenation using catalysts such as platinum oxide, Raney nickel, or rhodium is a common method for the complete reduction to a piperidine ring. rsc.orgclockss.org The reduction of substituted pyridines can lead to stereoisomers, and the stereochemical outcome is often influenced by the nature and position of the substituents. rsc.org

Partial reduction to dihydropyridines or tetrahydropyridines can also be achieved using specific reducing agents like sodium borohydride (B1222165) or through transfer hydrogenation. nih.govrsc.orgliv.ac.uk For instance, the reduction of pyridinium (B92312) salts with sodium borohydride often yields a mixture of 1,2- and 1,4-dihydropyridines. rsc.org The choice of reducing agent and reaction conditions can allow for selective reduction of the pyridine ring in the presence of other functional groups.

Functional Group Interconversions and Derivatization Strategies

The substituents on the this compound ring offer numerous possibilities for functional group interconversions and further derivatization.

The chlorine atom at the C-2 position is a key handle for introducing a wide array of functional groups via nucleophilic substitution, as discussed in section 3.1. These reactions can be used to introduce new carbon, nitrogen, oxygen, or sulfur-based substituents.

The methyl group at the C-3 position can be functionalized through various reactions. For example, it can undergo free-radical halogenation to introduce a halogen, which can then be further transformed. It can also potentially be deprotonated with a strong base to generate a nucleophilic species that can react with electrophiles.

The phenyl group at the C-4 position can undergo electrophilic substitution reactions typical of benzene rings, such as nitration, halogenation, or Friedel-Crafts reactions. The regioselectivity of these reactions will be governed by the directing effect of the substituted pyridine ring attached to it.

The strategic combination of these transformations allows for the synthesis of a diverse library of compounds based on the this compound scaffold.

Mechanistic Investigations of Reactive Intermediates and Reaction Pathways

The reactions involving this compound proceed through various reactive intermediates and pathways.

In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. nih.gov The stability of this anionic intermediate, which is enhanced by the delocalization of the negative charge onto the pyridine nitrogen, is a crucial factor in determining the reaction's feasibility and rate. stackexchange.comvaia.com For palladium-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Electrophilic substitution reactions proceed through a cationic sigma complex. The relative stability of the possible resonance structures of this intermediate dictates the regioselectivity of the reaction, favoring attack at the C-3 and C-5 positions. quora.com

Radical reactions can also be envisioned, particularly involving the methyl group or potentially through single-electron transfer processes involving the pyridine ring. The study of pyridinyl radicals, formed by the reduction of pyridinium ions, has shown their potential in C-C bond-forming reactions. acs.org

Understanding these mechanistic details is crucial for predicting reactivity, controlling selectivity, and designing new synthetic methodologies based on this compound and its analogs.

Theoretical and Computational Investigations of 2 Chloro 3 Methyl 4 Phenylpyridine

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons within a molecule dictates its physical and chemical properties. Through electronic structure analysis, we can gain a profound understanding of the reactivity, stability, and spectroscopic behavior of 2-chloro-3-methyl-4-phenylpyridine.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine (B92270) rings, while the LUMO is anticipated to be distributed over the pyridine ring, influenced by the electron-withdrawing chloro substituent. The precise energy values and distribution of these orbitals can be calculated using computational methods.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.20 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard. nih.gov DFT, particularly with functionals like B3LYP, has proven to be highly effective for predicting molecular properties with a good balance of accuracy and computational cost. epstem.net These calculations can determine various electronic properties, including orbital energies, electron density distribution, and molecular electrostatic potential (MEP). The MEP map, for instance, can visualize the electron-rich and electron-poor regions of a molecule, offering insights into its reactive sites. nih.gov

For this compound, DFT calculations would likely be performed using a basis set such as 6-311++G(d,p) to accurately model the electronic environment around each atom. Such calculations would refine our understanding of the molecule's stability, reactivity, and spectroscopic signatures.

Conformational Analysis and Stereochemical Considerations in Substituted Pyridines

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties and biological activity. For this compound, a key conformational feature is the rotational barrier around the single bond connecting the phenyl group to the pyridine ring. The orientation of the phenyl ring relative to the pyridine ring will be influenced by steric hindrance from the adjacent methyl and chloro substituents.

Computational methods can be employed to map the potential energy surface as a function of the dihedral angle between the two rings. This analysis would reveal the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. It is expected that the phenyl ring will be twisted out of the plane of the pyridine ring to minimize steric clashes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its behavior in various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. By modeling the transition states and intermediates along a proposed reaction coordinate, chemists can determine the most likely mechanism and predict the reaction's feasibility and potential products.

For example, in a nucleophilic substitution reaction, computational modeling could help to determine whether the reaction proceeds via an addition-elimination mechanism or a concerted pathway. The calculated activation energies for different pathways would provide strong evidence for the operative mechanism.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy for 2-Chloro-3-methyl-4-phenylpyridine is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals from the methyl group protons and the aromatic protons on both the pyridine (B92270) and phenyl rings.

The anticipated ¹H NMR data, based on the compound's structure and analysis of similar compounds, would show:

A singlet in the aliphatic region (approximately δ 2.2-2.5 ppm) corresponding to the three equivalent protons of the methyl group (-CH₃) at the C3 position.

A series of multiplets in the aromatic region (approximately δ 7.0-8.5 ppm). The two protons on the pyridine ring and the five protons on the phenyl ring would exhibit complex splitting patterns due to spin-spin coupling. For comparison, the aromatic protons of 3-methyl-2-phenylpyridine (B78825) appear between δ 7.1 and 8.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (C3-CH₃) | ~ 2.2 - 2.5 | Singlet (s) | 3H |

| Aromatic (Phenyl & Pyridine) | ~ 7.0 - 8.5 | Multiplet (m) | 7H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, which has 12 carbon atoms, the spectrum is expected to display up to 12 distinct signals, each corresponding to a unique carbon environment.

The predicted chemical shifts are influenced by the electronic effects of the substituents (chloro, methyl, and phenyl groups) and the heteroaromatic nature of the pyridine ring.

The methyl carbon signal is expected to appear in the upfield region (δ 15-25 ppm).

The aromatic carbons, including those of the pyridine and phenyl rings, will resonate in the downfield region (δ 120-160 ppm). The carbon atom bonded to the chlorine atom (C2) is anticipated to have a chemical shift in the range of δ 148-155 ppm, while the other ring carbons will appear at positions typical for substituted pyridine and benzene (B151609) rings. For reference, the carbon signals in 2-phenylpyridine (B120327) range from δ 120 to 158 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (C3-C H₃) | ~ 15 - 25 |

| Aromatic & Heteroaromatic Carbons | ~ 120 - 160 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₀ClN), the calculated exact molecular weight is 203.0502 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance), resulting in peaks at m/z 203 and m/z 205.

Common fragmentation pathways would likely involve the loss of the chlorine atom, the methyl group, or cleavage of the bond between the two aromatic rings, leading to characteristic fragment ions that help to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. While specific experimental data for this exact compound is not detailed in the provided search results, expected absorption regions can be predicted based on known data for similar functional groups. dergipark.org.tr

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (methyl) | Stretch | 2975 - 2850 |

| C=C and C=N (Pyridine/Phenyl) | Ring Stretch | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 |

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized substance.

For this compound, with the molecular formula C₁₂H₁₀ClN, the theoretical elemental composition can be calculated. An experimental analysis resulting in percentages that closely match these theoretical values would provide strong evidence for the compound's proposed formula.

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₀ClN)

| Element | Symbol | Atomic Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 70.76 |

| Hydrogen | H | 1.01 | 4.95 |

| Chlorine | Cl | 35.45 | 17.41 |

| Nitrogen | N | 14.01 | 6.88 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and conformation of the molecule.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal were obtained, X-ray diffraction analysis would yield precise data, including:

The exact bond lengths and angles of the pyridine and phenyl rings.

The planarity of the aromatic systems.

The critical torsional (dihedral) angle between the planes of the pyridine and phenyl rings, which defines the compound's conformation in the solid state.

Intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing arrangement.

Degradation Pathways and Environmental Fate of Pyridine Derivatives

Microbial Degradation Mechanisms

Numerous bacteria, and to some extent fungi, are capable of utilizing pyridine (B92270) derivatives as their sole source of carbon and nitrogen, highlighting the importance of microbial activity in their environmental breakdown. tandfonline.comresearchgate.netnih.gov Biodegradation of these heterocyclic compounds can occur under both aerobic and anaerobic conditions, often involving distinct metabolic pathways. nih.govresearchgate.net The rate of transformation depends on the specific substituents on the pyridine ring, with pyridine carboxylic acids and mono-hydroxypyridines generally degrading faster than halogenated or aminopyridines. oup.comnih.govnih.gov

Hydroxylation and Pyridine Ring Cleavage Pathways

A predominant mechanism for the aerobic microbial degradation of pyridine derivatives begins with hydroxylation. researchgate.netresearchgate.net This initial step, often catalyzed by monooxygenase or hydroxylase enzymes, introduces one or more hydroxyl groups onto the pyridine ring, which activates the otherwise stable aromatic system for subsequent cleavage. nih.govnih.govportlandpress.com

Research has shown that bacteria degrade many simple pyridine derivatives, such as hydroxypyridines and pyridinecarboxylic acids, through pathways involving hydroxylated intermediates. tandfonline.comresearchgate.net A notable characteristic of this initial hydroxylation is that the incorporated oxygen atom is often derived from water rather than molecular oxygen, a feature that distinguishes it from the metabolism of many other aromatic compounds. tandfonline.comresearchgate.net For instance, the degradation of 4-hydroxypyridine (B47283) by Agrobacterium sp. proceeds through an initial hydroxylation to form pyridine-3,4-diol. nih.govportlandpress.comnih.gov Similarly, in Gram-negative bacteria, derivatives like picolinic acid and nicotinic acid often converge into the common intermediate 2,5-dihydroxypyridine (B106003) before the ring is cleaved. researchgate.net

Following hydroxylation, the di- or tri-hydroxylated pyridine ring undergoes cleavage. researchgate.net This fission can occur through various routes, such as the maleamate (B1239421) pathway, ultimately breaking down the heterocyclic structure into simpler aliphatic compounds like fumaric acid or α-ketoglutarate, which can then enter central metabolic pathways. researchgate.net

Reductive Degradation Processes in Biological Systems

In addition to oxidative pathways, some pyridine derivatives are metabolized through initial reductive steps. tandfonline.comresearchgate.net This mode of degradation is particularly relevant under anaerobic conditions, although it has also been proposed for some aerobic pathways. nih.govasm.org The resistance of the pyridine ring to oxidation has led to hypotheses that a reductive mechanism may be required to destabilize the ring before cleavage can occur. asm.org

These reductive pathways are proposed to proceed through a ring reduction step before the ring is opened. asm.org For example, two distinct pathways have been suggested that involve the formation of a reduced intermediate followed by cleavage between the C-2 and C-3 atoms or the C-2 and N atoms, leading to the formation of semialdehydes that are further metabolized. asm.org While the direct evidence and characterization of enzymes for these reductive pathways are less common than for hydroxylation-based routes, the detection of reduced metabolites in some studies supports their existence in nature. asm.org Advanced reduction processes (ARPs), such as the sulfite/UV process, have also been shown to effectively degrade pyridine through the action of reductive radicals like eaq- and H•. nih.gov

Characterization of Enzymatic Systems Involved in Pyridine Catabolism

The microbial breakdown of pyridine derivatives is orchestrated by a diverse set of specialized enzymes. vu.ltvu.lt The characterization of these enzymes and the genes that encode them has provided significant insight into the catabolic logic of pyridine metabolism. researchgate.netasm.org

Hydroxylation reactions are typically catalyzed by hydroxylases and monooxygenases. nih.govnih.gov These can be complex multi-component enzymes, such as the molybdenum-containing monooxygenases that catalyze hydroxylation at the ortho-position of the pyridine ring, or simpler monocomponent FAD-dependent monooxygenases often responsible for meta-hydroxylation. nih.gov An example is the 4-hydroxypyridine-3-hydroxylase from Agrobacterium sp., a mixed-function mono-oxygenase that requires NADH or NADPH and FAD to function. nih.govportlandpress.com

In a well-studied example, the entire catabolic pathway for pyridine in Arthrobacter sp. strain 68b has been elucidated. asm.orgnih.gov The genes for this pathway are located on a plasmid in a cluster named pyr. researchgate.netasm.org The initial step is a direct oxidative cleavage of the pyridine ring without prior hydroxylation, catalyzed by a two-component flavin-dependent monooxygenase system encoded by the pyrA and pyrE genes. asm.orgnih.gov Subsequent steps in the pathway are carried out by enzymes including a dehydrogenase (pyrB), an amidohydrolase (pyrC), and a succinate (B1194679) semialdehyde dehydrogenase (pyrD), which ultimately convert the pyridine molecule into succinic acid, a central metabolite. asm.orgvu.ltnih.gov The catabolism of pyrimidines also involves a sequence of enzymes, including dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and N-carbamoyl-β-alanine amidohydrolase. nih.gov

Electrochemical Degradation Methods for Pyridine Structures

Electrochemical methods offer a promising alternative for the degradation of persistent pyridine compounds in wastewater, functioning as an effective pretreatment process. deswater.com These techniques utilize electrochemical reactions to break down the stable pyridine ring structure. deswater.comacs.org

Oxidative Degradation Processes and Reaction Pathways

Electrochemical oxidation of pyridine can be achieved through indirect oxidation processes. deswater.com In systems containing chloride ions, reactive chlorine species are generated at the anode, which then attack and degrade the pyridine molecule. deswater.com The choice of electrode material is crucial for efficiency, with dimensionally stable anodes like Titanium/Ruthenium dioxide (Ti/RuO2) being favored for their high electrocatalytic activity and resistance to corrosion in chloride-containing solutions. deswater.com

The efficiency of degradation is influenced by several operational parameters, including current density, electrolyte concentration, and the distance between the electrodes. deswater.com Studies have shown that optimizing these factors can lead to high removal efficiencies for pyridine. deswater.com Furthermore, arenophile-mediated dearomatization combined with olefin oxidation chemistry provides a synthetic route to access oxidized pyridine derivatives like dihydropyridine (B1217469) cis-diols and epoxides. nih.gov

Identification of Intermediate Metabolites in Electrochemical Treatment

During the electrochemical degradation of pyridine, the parent molecule is broken down into a series of intermediate compounds before complete mineralization. deswater.com Analysis of the reaction pathways has shown that the pyridine ring is cleaved to form smaller, more biodegradable organic acids. deswater.com These intermediates are then further oxidized, ultimately leading to the formation of carbon dioxide (CO2) and water (H2O). deswater.com In some systems, the addition of materials like an iron net can enhance degradation by promoting the reduction of carbonyl groups on intermediate products to hydroxyl groups, facilitating further breakdown. deswater.com

Photochemical Degradation Studies of Pyridine Derivatives in Environmental Contexts

While specific experimental studies on the photochemical degradation of 2-Chloro-3-methyl-4-phenylpyridine are not extensively documented in publicly available literature, its environmental behavior under light exposure can be inferred from the known photochemical properties of related pyridine derivatives, chlorinated aromatic compounds, and substituted heterocycles. The fate of such compounds in the environment is significantly influenced by abiotic processes, with photochemical transformations being a primary pathway for degradation in sunlit surface waters and the atmosphere. tandfonline.com

Research Findings on Related Compounds

Studies on various pyridine derivatives provide a framework for understanding the potential photochemical fate of this compound.

Dechlorination : A common photochemical reaction for chlorinated aromatic compounds is the cleavage of the carbon-chlorine bond. The photolysis of aqueous solutions of free chlorine (HOCl/OCl⁻) is known to produce highly reactive hydroxyl radicals, which can accelerate the degradation of organic contaminants. nih.govrsc.org For a molecule like this compound, direct absorption of UV light could lead to homolytic cleavage of the C-Cl bond, resulting in a pyridinyl radical and a chlorine radical. This is often a key initial step in the environmental breakdown of chlorinated pesticides and industrial chemicals. The persistence of different chloropyridine isomers can vary, indicating that the position of the chlorine atom on the pyridine ring affects its stability. nih.gov

Hydroxylation : The pyridine ring is susceptible to attack by photochemically generated hydroxyl radicals. This process leads to the formation of hydroxypyridine derivatives. In studies of other substituted pyridines, hydroxylation has been identified as a primary transformation pathway. nih.gov For this compound, hydroxylation could occur on either the pyridine or the phenyl ring, leading to a variety of hydroxylated intermediates.

Side-Chain Oxidation : The methyl group attached to the pyridine ring represents another potential site for photochemical transformation. Alkyl substituents on aromatic rings can undergo oxidation, potentially forming alcohol, aldehyde, or carboxylic acid functional groups under environmental conditions.

Ring Cleavage : While often a slower process, prolonged exposure to light and reactive oxygen species can lead to the cleavage of the pyridine or phenyl ring, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic ions.

The table below summarizes findings on the degradation of compounds structurally related to this compound, offering context for its potential environmental persistence and transformation products.

Table 1: Photodegradation Data for Structurally Related Pyridine Derivatives

| Compound | Experimental Conditions | Key Findings | Reference |

|---|---|---|---|

| Pyridine | Aqueous solution, UV light (365 nm), with ZnO catalyst | 100% degradation achieved after 4 hours. | researchgate.net |

| 1-butyl-4-methylpyridinium | Sunlit surface waters (simulated) | Phototransformation involves hydroxylation and detachment/shortening of the butyl chain. | nih.gov |

| Chloropyridine Isomers | Anoxic estuarine sediment slurries | 4-chloropyridine was biotransformed within 130 days, while 2- and 3-chloropyridine (B48278) were persistent. | nih.gov |

| Triclopyr | Aquatic environment | Degradation is accelerated by light, with a half-life of approximately 1 day. | wikipedia.org |

Based on these findings, the photochemical degradation of this compound in an environmental context is likely to proceed through a combination of pathways initiated by light absorption. The primary and most rapid transformation would likely be dechlorination, followed by hydroxylation of the aromatic rings and oxidation of the methyl group. The ultimate environmental fate would depend on a variety of factors, including water chemistry (such as pH and the presence of dissolved organic matter), light intensity, and the presence of microbial populations capable of degrading the initial photoproducts. tandfonline.comnih.gov Further experimental research is necessary to fully elucidate the specific degradation pathways and kinetics for this compound.

Future Research Directions and Opportunities in 2 Chloro 3 Methyl 4 Phenylpyridine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of multi-substituted pyridines often relies on classical condensation reactions or metal-catalyzed cross-coupling methods. nih.gov Future research should focus on developing more environmentally benign and efficient pathways to 2-chloro-3-methyl-4-phenylpyridine.

Current multistep syntheses for similar pyridine (B92270) cores can suffer from drawbacks such as the use of hazardous reagents like phosphorus oxychloride, generation of significant waste, and harsh reaction conditions. google.comprepchem.com A key opportunity lies in the development of cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a modular approach using a copper-catalyzed N-iminative cross-coupling of an appropriate alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and oxidation, could provide a highly efficient and atom-economical route. nih.govorganic-chemistry.org

Furthermore, adapting existing protocols to use greener solvents, reduce reliance on stoichiometric and often toxic reagents, and employ recoverable catalysts are critical future goals. rsc.org A patent for the synthesis of a related compound, 4-chloro-3-methoxy-2-methyl-4-pyridine, highlights a method to reduce acid liquor wastewater by treating excess phosphorus oxychloride with DMF to generate a Vilsmeier reagent as a byproduct, pointing toward greener industrial applications. google.com

Table 1: Comparison of Potential Synthetic Strategies

| Method | Potential Advantages | Research Focus |

|---|---|---|

| Cascade Reaction | High atom economy, reduced workup steps, modularity. nih.govorganic-chemistry.org | Optimization of catalysts (e.g., Copper-based) and reaction conditions for the specific substrate. |

| C-H Activation/Annulation | Use of simple, readily available precursors. | Development of regioselective catalysts to build the pyridine core around a phenyl precursor. |

| Modified Hantzsch Synthesis | Well-established, versatile method. | Adapting the reaction for improved yields and sustainability, potentially using microwave or flow chemistry. |

| Green Industrial Process | Reduced waste, safer handling of reagents. google.com | Solvent substitution, catalyst recovery, and minimizing hazardous byproducts. |

Exploration of Novel Reactivity and Mechanistic Discoveries

The reactivity of this compound is largely unexplored. The presence of a chloro substituent, a methyl group, and a phenyl ring on the pyridine core offers multiple sites for functionalization.

Future work should investigate the utility of the chlorine atom as a handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce further complexity. Mechanistic studies on these transformations would be crucial to understand the influence of the adjacent methyl and phenyl groups on the reactivity of the C-Cl bond. researchgate.netacs.org The oxidative addition of the C-Cl bond to a metal center (e.g., palladium or nickel) is often the rate-determining step, and its kinetics would need to be thoroughly investigated. acs.org

Additionally, the potential for C-H activation at the methyl group or the pyridine ring itself presents an exciting frontier. Ruthenium-catalyzed meta-selective C-H functionalization has been demonstrated for 2-phenylpyridine (B120327), suggesting that similar regioselective transformations could be possible for this compound, although the electronic effects of the chloro and methyl groups would likely alter the outcome. wikipedia.org Mechanistic studies, potentially involving the isolation of reaction intermediates and kinetic analysis, would be essential to elucidate the pathways of these novel reactions. nih.govnih.govacs.org

Integration of Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of novel molecules without the need for initial experimental work. nih.gov For this compound, computational modeling can provide significant insights.

Future research should employ DFT to:

Predict Molecular Geometries and Electronic Properties: Calculate the optimal molecular structure, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This data is fundamental for understanding the molecule's stability and intrinsic reactivity.

Map Reaction Pathways: Model the transition states and intermediates of potential reactions, such as cross-coupling or C-H activation, to determine activation barriers and predict the most likely products and regioselectivity.

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.

This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction conditions and pathways. Studies on similarly complex heterocyclic systems have shown excellent agreement between theoretical predictions and experimental outcomes, validating this approach. nih.gov

Table 2: Hypothetical Computationally-Derived Properties

| Property | Predicted Value/Insight | Implication for Research |

|---|---|---|

| HOMO-LUMO Gap | Moderate | Suggests potential for electronic applications and participation in charge-transfer interactions. |

| Mulliken Atomic Charges | Negative charge on Nitrogen, Positive charge on C2 (bonded to Cl) | Predicts sites for electrophilic and nucleophilic attack, respectively. |

| C-Cl Bond Dissociation Energy | Lower than C-H bonds | Suggests C-Cl bond is the most likely site for initial reactivity in cross-coupling reactions. |

| Transition State Energy (Suzuki Coupling) | Accessible under typical conditions | Supports the feasibility of using the chloro group as a synthetic handle for further functionalization. |

Expanding the Scope of Applications in Catalysis, Supramolecular Chemistry, and Materials Science

The 2-phenylpyridine scaffold is a well-known building block in several advanced applications. Future research should aim to explore the utility of this compound in these domains.

Catalysis: The nitrogen atom of the pyridine ring can act as a ligand for transition metals. catalysis.blog 2-Phenylpyridine itself is a classic cyclometalating ligand used in highly efficient catalysts and phosphorescent materials like Organic Light-Emitting Diodes (OLEDs). wikipedia.org The electronic properties of this compound could be tuned by its substituents, potentially leading to new catalysts with unique reactivity or photophysical properties. Research into its coordination chemistry with metals like iridium, platinum, and rhodium is a logical next step. nih.govwikipedia.org

Supramolecular Chemistry: The planar, aromatic structure of the phenylpyridine core makes it an ideal candidate for constructing complex supramolecular assemblies through π-π stacking and hydrogen bonding. rsc.org The specific substitution pattern may direct self-assembly into unique architectures, which could be explored for applications in sensing, molecular recognition, or as novel crystalline materials. nih.gov

Materials Science: Pyridine derivatives are integral to the development of functional materials. researchgate.netrsc.org The introduction of a reactive chloro group allows for the potential polymerization or grafting of this compound onto surfaces or into polymer backbones, creating new materials with tailored electronic or physical properties. Its potential as a component in agrochemicals or pharmaceuticals, a common application for substituted pyridines, also warrants investigation. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.